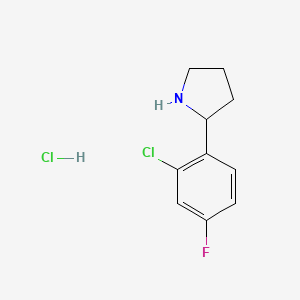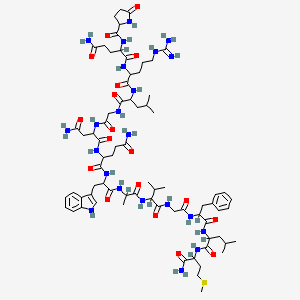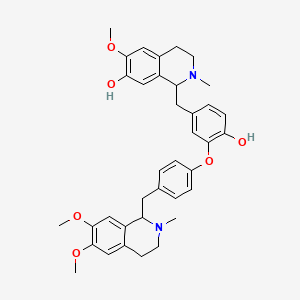
Olanzapine ThioacetoxyMethylidene IMpurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olanzapine ThioacetoxyMethylidene IMpurity: is a chemical compound related to Olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. This impurity is often studied to understand the purity and stability of Olanzapine formulations, as well as to ensure compliance with pharmaceutical standards .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Olanzapine ThioacetoxyMethylidene IMpurity typically involves multiple steps, starting from the basic structure of OlanzapineSpecific reagents and catalysts are used to facilitate these reactions, ensuring the desired impurity is formed with high specificity .
Industrial Production Methods: In an industrial setting, the production of this compound follows stringent protocols to maintain consistency and quality. Large-scale synthesis may involve automated systems and continuous monitoring to optimize yield and minimize by-products. The process is designed to be scalable while adhering to regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Olanzapine ThioacetoxyMethylidene IMpurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Chemistry: Olanzapine ThioacetoxyMethylidene IMpurity is used as a reference standard in analytical chemistry to ensure the purity and stability of Olanzapine formulations. It helps in the identification and quantification of impurities during quality control processes .
Biology: In biological research, this impurity is studied to understand its potential effects on biological systems, including its interaction with enzymes and receptors. This helps in assessing the safety and efficacy of Olanzapine .
Medicine: In the pharmaceutical industry, this compound is crucial for developing and validating analytical methods used in the production of Olanzapine. It ensures that the final product meets regulatory standards for safety and efficacy .
Industry: Beyond pharmaceuticals, this compound may be used in various industrial applications where precise chemical analysis is required. It serves as a benchmark for developing new analytical techniques and improving existing ones .
Wirkmechanismus
The mechanism of action of Olanzapine ThioacetoxyMethylidene IMpurity is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with similar molecular targets as Olanzapine, including dopamine and serotonin receptors. Further research is needed to elucidate its specific pathways and effects .
Vergleich Mit ähnlichen Verbindungen
Olanzapine Impurity A: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.
Olanzapine Impurity B: Another related compound with a similar structure but different functional groups.
Olanzapine Lactam: A lactam derivative of Olanzapine.
Uniqueness: Olanzapine ThioacetoxyMethylidene IMpurity is unique due to its specific thioacetoxy and methylidene groups, which differentiate it from other Olanzapine impurities. These functional groups may influence its chemical reactivity and interaction with biological systems, making it a valuable reference standard in pharmaceutical research .
Eigenschaften
Molekularformel |
C17H20N4O2S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl acetate |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)23-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)24/h3-6,11H,7-10H2,1-2H3,(H,19,24) |
InChI-Schlüssel |
KMCOFWWWTNQXFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC=C1C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


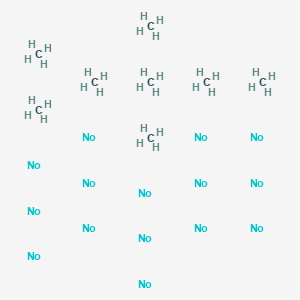
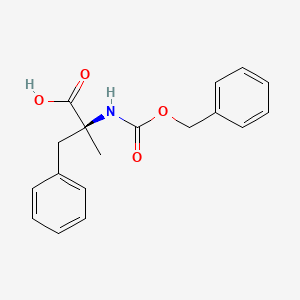
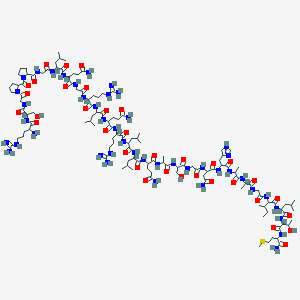
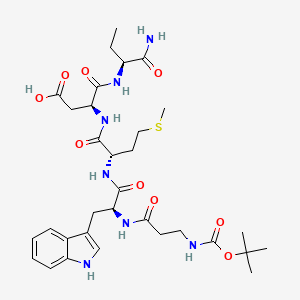
![1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390704.png)
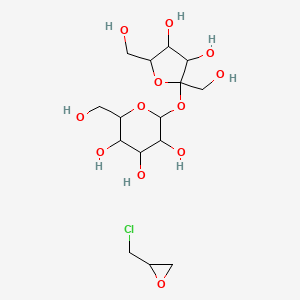
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B13390710.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
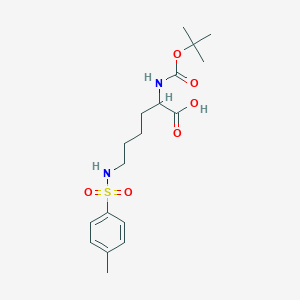
![3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13390743.png)
